cyclohexyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
Cyclohexyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C18H24N2OS and its molecular weight is 316.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Naphthoquinone Derivatives :
- Researchers synthesized tetracyclic compounds with a thiazolidinone or thiazinone ring, similar in structure to the compound . These compounds have potential applications in various chemical and pharmaceutical fields (Nakamori, Saito, & Kasai, 1988).
Creation of Cyclic Dipeptidyl Ureas :
- A study explored the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, forming a new class of pseudopeptidic [1,2,4]triazines. These compounds have unique structural characteristics that could be relevant for pharmaceutical applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Antioxidant and Antimicrobial Activities of Imidazole Derivatives :
- A research study synthesized a series of imidazole derivatives and evaluated their antioxidant and antimicrobial activities. Such research highlights the potential of similar compounds in medical and biological applications (Bassyouni et al., 2012).
Studies on Thioamides and Imidazoline-2-thiones :
- A study investigated reactions involving thioamides and imidazoline-2-thiones, resulting in various fused derivatives. These reactions and their products may have implications in synthetic chemistry (Acheson & Wallis, 1982).
Synthesis of Bis-imidazole Derivatives :
- This research focused on synthesizing bis-imidazole derivatives, which are relevant for their potential applications in chemical synthesis and pharmaceutical development (Hoseini-Ghazvini & Mobinikhaledi, 2014).
Synthesis of Novel Fused Heterocyclic Ring Systems :
- The study explored the synthesis of novel fused heterocyclic ring systems from 2-chloro-4,5-dihydroimidazole, indicating the versatility and potential of imidazole-based compounds in chemical synthesis (Kornicka, Sa̧czewski, & Gdaniec, 2006).
Mechanism of Action
Mode of Action
Given its imidazole ring, it may interact with biological targets in a manner similar to other imidazole-containing compounds . Imidazoles are known to interact with a variety of targets, including enzymes and receptors, and can have diverse effects depending on the specific compound and target .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Imidazoles are often involved in a wide range of biochemical processes, including signal transduction, enzyme inhibition, and gene regulation .
Properties
IUPAC Name |
cyclohexyl-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c1-14-7-9-15(10-8-14)13-22-18-19-11-12-20(18)17(21)16-5-3-2-4-6-16/h7-10,16H,2-6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVSCYBFIJGLNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.